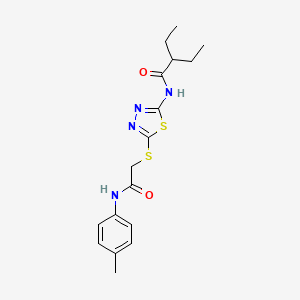
2-ethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-ethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C17H22N4O2S2 and its molecular weight is 378.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-ethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that belongs to the class of thiadiazoles. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound, particularly the presence of a thiadiazole ring and an amide functional group, contribute to its potential biological applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N4O2S2, with a molecular weight of approximately 378.51 g/mol. The compound features a thiadiazole ring which enhances its stability and reactivity.
Key Structural Features:
| Feature | Description |
|---|---|
| Thiadiazole Ring | Provides stability and diverse reactivity |
| Amide Linkage | Contributes to biological activity |
| Ethyl Group | Enhances lipophilicity and potential bioavailability |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from p-tolylamine and various thioketones. Key steps include:
- Formation of the Thiadiazole Ring: Reaction of thiosemicarbazide with carbon disulfide.
- Amidation Reaction: Coupling with an appropriate acid chloride or anhydride under controlled conditions to yield the final product.
Optimizing reaction conditions such as temperature and pH is crucial for achieving high yields and purity.
Biological Activity
Research indicates that derivatives of thiadiazoles exhibit a broad spectrum of pharmacological properties:
- Antimicrobial Activity: Compounds containing the thiadiazole moiety have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger .
- Anticancer Properties: Thiadiazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The presence of specific substituents can enhance their anticancer efficacy by targeting various cellular pathways.
- Anti-inflammatory Effects: Some studies suggest that these compounds may also possess anti-inflammatory properties, making them candidates for further investigation in inflammatory disease models .
Molecular Docking Studies
Molecular docking studies have been conducted to explore how this compound interacts with specific molecular targets. These studies indicate potential inhibition of key enzymes involved in various biological pathways, suggesting a mechanism through which this compound may exert its pharmacological effects .
Eigenschaften
IUPAC Name |
2-ethyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-4-12(5-2)15(23)19-16-20-21-17(25-16)24-10-14(22)18-13-8-6-11(3)7-9-13/h6-9,12H,4-5,10H2,1-3H3,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACYIOZPTZASCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














